Spiro(5H-dibenzo(a,d)cycloheptene-5,3'-piperidin)-6'-one, 10,11-dihydro-2'-thioxo-

Description

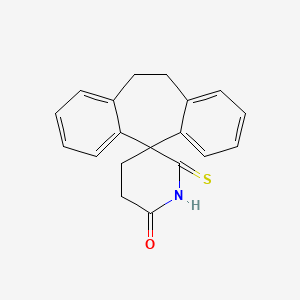

The compound Spiro(5H-dibenzo(a,d)cycloheptene-5,3'-piperidin)-6'-one, 10,11-dihydro-2'-thioxo- (hereafter referred to as the target compound) is a spirocyclic system featuring a dibenzocycloheptene core fused with a piperidine ring. Key structural attributes include:

- A 10,11-dihydro moiety, which reduces strain in the dibenzocycloheptene system, enhancing conformational rigidity .

- A 2'-thioxo (C=S) group at the spiro-junction, distinguishing it from keto (C=O) or selenoxo (C=Se) analogs .

- A 6'-one group on the piperidine ring, contributing to electronic asymmetry .

Properties

CAS No. |

64036-47-1 |

|---|---|

Molecular Formula |

C19H17NOS |

Molecular Weight |

307.4 g/mol |

IUPAC Name |

6-sulfanylidenespiro[piperidine-5,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-2-one |

InChI |

InChI=1S/C19H17NOS/c21-17-11-12-19(18(22)20-17)15-7-3-1-5-13(15)9-10-14-6-2-4-8-16(14)19/h1-8H,9-12H2,(H,20,21,22) |

InChI Key |

GQVUYVZMHLQIRT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC=CC=C2C3(CCC(=O)NC3=S)C4=CC=CC=C41 |

Origin of Product |

United States |

Biological Activity

Spiro(5H-dibenzo(a,d)cycloheptene-5,3'-piperidin)-6'-one, 10,11-dihydro-2'-thioxo- is a complex organic compound notable for its unique spirocyclic structure. This compound features a bicyclic system that includes a piperidine ring and a thioxo group, which contribute to its potential biological activities. The structural complexity suggests significant interactions within biological systems, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of Spiro(5H-dibenzo(a,d)cycloheptene-5,3'-piperidin)-6'-one is C19H17NOS. Its structural characteristics include:

- Spirocyclic Configuration : The compound consists of two fused rings sharing a single atom.

- Thioxo Group : This functional group may enhance the compound's reactivity and biological activity.

Biological Activity

Research indicates that compounds similar to Spiro(5H-dibenzo(a,d)cycloheptene-5,3'-piperidin)-6'-one exhibit diverse biological activities, including:

- Anticancer Properties : Preliminary studies suggest potential anticancer activity due to the structural features that may interact with cellular pathways involved in cancer progression.

- Antimicrobial Effects : Similar spiro compounds have shown antimicrobial properties, suggesting potential applications in treating infections.

Table 1: Comparison of Biological Activities

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Spiro(5H-dibenzo(a,d)cycloheptene-5,3'-piperidin)-6'-one | Spirocyclic with thioxo group | Potential anticancer activity |

| Spirooxindole derivatives | Spirocyclic with oxindole moiety | Anticancer |

| Spirpentadiene | Highly strained bicyclic | Reactive intermediates |

| Elatol | Marine-derived spiro compound | Antimicrobial |

The mechanisms through which Spiro(5H-dibenzo(a,d)cycloheptene-5,3'-piperidin)-6'-one may exert its biological effects are not fully elucidated but could involve:

- Interaction with Enzymes : The thioxo group may facilitate binding to enzymes involved in metabolic pathways.

- Modulation of Signaling Pathways : The unique structure may influence signaling pathways relevant to cell proliferation and apoptosis.

Case Studies

- Anticancer Activity : A study investigated the effects of various spiro compounds on cancer cell lines, revealing that modifications to the thioxo group enhanced cytotoxicity against specific cancer types. This suggests that further exploration into the structure-activity relationship (SAR) of this compound could yield promising therapeutic agents.

- Antimicrobial Studies : Research on related spiro compounds demonstrated significant antimicrobial activity against various bacterial strains. These findings indicate that Spiro(5H-dibenzo(a,d)cycloheptene-5,3'-piperidin)-6'-one could be explored for its potential use as an antimicrobial agent.

Comparison with Similar Compounds

Structural Analogs

The target compound is compared to derivatives with variations in heteroatoms, substitution patterns, and ring saturation (Table 1).

Table 1: Structural Comparison of Key Analogs

Key Observations :

- The 10,11-dihydro moiety in the target compound and its analogs reduces ring strain, favoring a boat conformation with a ~30° twist angle, as confirmed by NMR and UV studies .

- The 2'-thioxo group introduces electron-withdrawing effects, altering dipole moments compared to keto analogs. This results in a redshift in UV-Vis spectra (e.g., λmax ≈ 290 nm vs. 270 nm for the keto derivative) .

Spectroscopic and Electronic Properties

Electronic Spectra :

- The target compound exhibits electronic transitions sensitive to non-planar conformations. Calculations using the Pariser-Parr-Pople (PPP) method predict a first electronic transition at 3.8 eV, closer to sulfur-containing analogs (e.g., dibenzothiepine at 3.7 eV) than to keto derivatives (4.2 eV) .

- Oscillator strength (f) values for the target compound (f ≈ 0.15) align with sulfur-containing heterocycles, indicating moderate transition probabilities compared to selenoxo derivatives (f ≈ 0.10) .

NMR and Conformational Dynamics :

Preparation Methods

Overview of Core Structural Framework Synthesis

The core dibenzocycloheptene scaffold, which forms the backbone of the target spiro compound, is typically synthesized via multi-step organic transformations starting from readily available aromatic precursors. The key intermediate is often 5H-dibenzo[a,d]cycloheptene or its hydrogenated analogs, which are then functionalized at the 5-position to introduce nitrogen-containing substituents or spirocyclic moieties.

Key points from patent US3247272:

- Preparation of 5H-dibenzo[a,d]cycloheptene involves extraction and purification steps using solvents like chloroform and drying agents such as anhydrous magnesium sulfate.

- Hydrogenated derivatives like 10,11-dihydro-5H-dibenzo[a,d]cycloheptene are obtained in high yields (~95%) through controlled reduction or conversion of hydroxy or keto precursors.

Stepwise Preparation of Functionalized Derivatives Relevant to the Target Compound

The preparation of nitrogen-substituted dibenzocycloheptene derivatives, which closely relate to the spiro compound , follows a well-documented sequence involving:

Step 1: Formation of 3-(5H-Dibenzo[a,d]cyclohepten-5-yl)-propan-1-ol

This intermediate is synthesized by reacting 5-dihydrodibenzocycloheptatriene with chloropropyl alcohol in the presence of an excess of n-butyl lithium in dry tetrahydrofuran (THF) at low temperatures (-15°C to -20°C). The reaction proceeds under inert atmosphere for about 4 hours, followed by quenching with water and purification by high vacuum distillation to obtain the alcohol in 65-75% yield.

Step 2: Conversion to Mesylate (or Tosylate/Besylate/Acetyl) Derivative

The alcohol is converted to a good leaving group derivative by reaction with methane sulfonyl chloride (mesyl chloride) in the presence of triethylamine at 0–5°C in dry THF. After completion, the reaction mixture is quenched, washed, and concentrated to yield the mesylate derivative in 90-95% yield.

Step 3: Nucleophilic Substitution with Methylamine

The mesylate derivative undergoes nucleophilic displacement by refluxing with methylamine solution in methanol for 2 hours. Post-reaction, the solvent is removed, and the crude product is purified by pH adjustments and multiple washes with isopropyl ether to isolate 5-(N-methyl-aminopropyl) dibenzocycloheptatriene.

Step 4: Formation of Hydrochloride Salt

The free amine is converted to its hydrochloride salt by treatment with ether HCl and dichloromethane under cooling conditions. The product is isolated by filtration and drying, yielding the hydrochloride salt, which is a stable, crystalline solid.

Summary Table of Preparation Steps and Conditions

| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Formation of 3-(5H-Dibenzo[a,d]cyclohepten-5-yl)-propan-1-ol | 5-dihydrodibenzocycloheptatriene + chloropropyl alcohol, n-butyl lithium, dry THF, -15°C to -20°C, 4h | 65-75 | Inert atmosphere, vacuum distillation |

| 2 | Conversion to mesylate derivative | Methane sulfonyl chloride, triethylamine, dry THF, 0–5°C | 90-95 | Inert conditions, aqueous workup |

| 3 | Nucleophilic substitution with methylamine | Methylamine (30% in methanol), reflux 2h | High | TLC monitoring, pH adjustment washes |

| 4 | Formation of hydrochloride salt | Ether HCl, dichloromethane, 1–5°C | High | Cooling and crystallization |

| 5 | Spirocyclization and thioxo group introduction | Cyclization conditions; sulfurization (e.g., Lawesson's reagent) | Variable | Requires optimization |

| 6 | Partial hydrogenation | Catalytic hydrogenation (Pd/C or similar) | Controlled | To achieve 10,11-dihydro structure |

Research Findings and Considerations

- The multi-step synthesis is characterized by high overall yields and reproducibility when carried out under inert and anhydrous conditions.

- Use of strong bases like n-butyl lithium requires careful temperature control to avoid side reactions.

- The mesylate intermediate is a versatile and stable precursor for nucleophilic substitution, facilitating introduction of various amine substituents.

- Purification techniques such as high vacuum distillation and selective solvent extraction are critical for isolating pure intermediates.

- The final spirocyclization and thioxo incorporation steps may require further experimental optimization, as these transformations are sensitive to reaction conditions and reagent choice.

- The described synthetic route aligns with industrial processes for related antidepressant compounds like protriptyline hydrochloride, indicating scalability and cost-effectiveness.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.